N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
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Description
N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H18N4O5S and its molecular weight is 450.47. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory and Antimicrobial Properties
- Compounds related to N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide have been synthesized and shown promising anti-inflammatory activity in both in vitro and in vivo models. These compounds also display significant binding affinity towards human serum albumin (HSA), which suggests their potential in therapeutic applications (Nikalje et al., 2015).
- Similar compounds have been studied for their antibacterial and antifungal activities, showing promising results as prospective antimicrobials (Patel & Dhameliya, 2010).
Antioxidant Activity
- Derivatives of pyrazole-acetamide, including related structures, have been investigated for their antioxidant activities. In vitro studies using assays like DPPH and ABTS revealed significant antioxidant properties (Chkirate et al., 2019).
Potential in Anticancer Research
- Research into indole derivatives containing a similar scaffold has indicated notable anticancer properties against A549 and K562 cells, with mechanisms involving apoptosis induction and cell cycle arrest (Zhang et al., 2023).
Anticonvulsant Applications
- The compound and its derivatives have been evaluated for anticonvulsant activities, particularly in the context of maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure models in mice (Nikalje et al., 2011).
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-13-5-4-6-14(9-13)26-20(17-11-32(30,31)12-18(17)24-26)23-19(27)10-25-21(28)15-7-2-3-8-16(15)22(25)29/h2-9H,10-12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOBXNWIHLESSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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